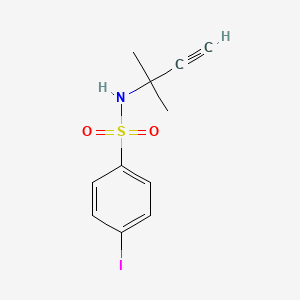

4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide

Übersicht

Beschreibung

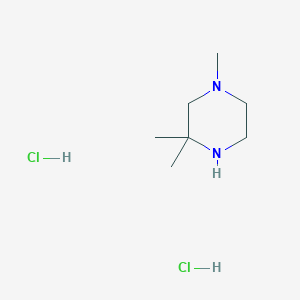

4-Iodo-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is an organic compound with the molecular formula C11H12INO2S . It is used in research and has a molecular weight of 349.19 .

Synthesis Analysis

The synthesis of this compound involves a reaction with sodium carbonate in 1,2-dimethoxyethane and water at 85℃ for 18 hours . The reaction mixture is sealed under nitrogen and heated . After cooling to ambient temperature, ethyl acetate is added, and the organics are washed with saturated sodium bicarbonate (aq), brine, and dried (MgSO4) .Molecular Structure Analysis

The molecular structure of 4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide is complex, with an iodine atom attached to a benzene ring, which is further connected to a sulfonamide group . The exact linear structure formula and InChI Key are not provided in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide include a boiling point that is not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Anticancer Activity : Some benzenesulfonamide derivatives have been explored for their anticancer properties. For instance, certain compounds have shown marked anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines (Karakuş et al., 2018). Another study has developed zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, indicating potential in photodynamic cancer therapy (Pişkin et al., 2020).

Carbonic Anhydrase Inhibition : Novel ureido benzenesulfonamides incorporating triazine moieties have been shown to inhibit human carbonic anhydrase isoforms, which are relevant in diseases like glaucoma, epilepsy, obesity, and cancer (Lolak et al., 2019).

Antibacterial Properties : N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have been investigated for their potent antibacterial properties (Abbasi et al., 2015).

Anticonvulsant Action : Benzenesulfonamide derivatives have been reported for their inhibitory action against human carbonic anhydrase and effective seizure protection in animal models, suggesting potential anticonvulsant properties (Mishra et al., 2017).

Optical and Electronic Properties : Studies on the hyperpolarizability of sulfonamide amphiphiles show the potential for these compounds in electronic and optical applications (Kucharski et al., 1999).

Safety and Hazards

Safety precautions for handling 4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide include keeping away from heat, sparks, open flames, and hot surfaces . It should not be sprayed on an open flame or other ignition source . It should be stored away from clothing and combustible materials . Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire .

Wirkmechanismus

Target of Action

Compounds with similar structures, known as aminobenzenesulfonamides, are often associated with various biological targets .

Mode of Action

Based on its structural similarity to other aminobenzenesulfonamides, it may interact with its targets through the sulfonamide moiety .

Biochemical Pathways

It’s worth noting that the compound contains a 2-methylbut-3-yn-2-ol moiety, which is an intermediate in the industrial route to geraniol .

Eigenschaften

IUPAC Name |

4-iodo-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO2S/c1-4-11(2,3)13-16(14,15)10-7-5-9(12)6-8-10/h1,5-8,13H,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZORYNVTLUCZIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)NS(=O)(=O)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{2-[2-(Cyclohexyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B3071169.png)

![benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B3071184.png)

![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate](/img/structure/B3071186.png)

![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B3071187.png)

![4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071189.png)

![4-(2-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071208.png)

![methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B3071211.png)

![4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B3071222.png)

![Methyl [1-(chloroacetyl)-3-oxodecahydroquinoxalin-2-yl]acetate](/img/structure/B3071230.png)

![8-Methyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071251.png)